Cas no 921492-22-0 (2-(2-{(4-chlorophenyl)carbamoylamino}-1,3-thiazol-4-yl)-N-3-(methylsulfanyl)phenylacetamide)

2-(2-{(4-chlorophenyl)carbamoylamino}-1,3-thiazol-4-yl)-N-3-(methylsulfanyl)phenylacetamide Chemical and Physical Properties
Names and Identifiers
-
- 2-(2-{(4-chlorophenyl)carbamoylamino}-1,3-thiazol-4-yl)-N-3-(methylsulfanyl)phenylacetamide
- 921492-22-0
- AKOS024627184
- 2-(2-{[(4-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-[3-(methylsulfanyl)phenyl]acetamide
- 2-[2-[(4-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-(3-methylsulfanylphenyl)acetamide
- 2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(3-(methylthio)phenyl)acetamide
- F2096-1062
-
- Inchi: 1S/C19H17ClN4O2S2/c1-27-16-4-2-3-14(9-16)21-17(25)10-15-11-28-19(23-15)24-18(26)22-13-7-5-12(20)6-8-13/h2-9,11H,10H2,1H3,(H,21,25)(H2,22,23,24,26)
- InChI Key: GIOOIWXYJXVPMX-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1)NC(NC1=NC(=CS1)CC(NC1C=CC=C(C=1)SC)=O)=O
Computed Properties
- Exact Mass: 432.0481458g/mol
- Monoisotopic Mass: 432.0481458g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 28
- Rotatable Bond Count: 6
- Complexity: 534
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.8
- Topological Polar Surface Area: 137Ų
2-(2-{(4-chlorophenyl)carbamoylamino}-1,3-thiazol-4-yl)-N-3-(methylsulfanyl)phenylacetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2096-1062-10μmol |
2-(2-{[(4-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-[3-(methylsulfanyl)phenyl]acetamide |
921492-22-0 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2096-1062-20μmol |
2-(2-{[(4-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-[3-(methylsulfanyl)phenyl]acetamide |
921492-22-0 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
Life Chemicals | F2096-1062-2μmol |
2-(2-{[(4-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-[3-(methylsulfanyl)phenyl]acetamide |
921492-22-0 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2096-1062-5mg |
2-(2-{[(4-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-[3-(methylsulfanyl)phenyl]acetamide |
921492-22-0 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2096-1062-10mg |
2-(2-{[(4-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-[3-(methylsulfanyl)phenyl]acetamide |
921492-22-0 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F2096-1062-25mg |
2-(2-{[(4-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-[3-(methylsulfanyl)phenyl]acetamide |
921492-22-0 | 90%+ | 25mg |
$109.0 | 2023-05-16 | |
Life Chemicals | F2096-1062-75mg |
2-(2-{[(4-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-[3-(methylsulfanyl)phenyl]acetamide |
921492-22-0 | 90%+ | 75mg |
$208.0 | 2023-05-16 | |
Life Chemicals | F2096-1062-3mg |
2-(2-{[(4-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-[3-(methylsulfanyl)phenyl]acetamide |
921492-22-0 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2096-1062-15mg |
2-(2-{[(4-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-[3-(methylsulfanyl)phenyl]acetamide |
921492-22-0 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F2096-1062-20mg |
2-(2-{[(4-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-[3-(methylsulfanyl)phenyl]acetamide |
921492-22-0 | 90%+ | 20mg |
$99.0 | 2023-05-16 |
2-(2-{(4-chlorophenyl)carbamoylamino}-1,3-thiazol-4-yl)-N-3-(methylsulfanyl)phenylacetamide Related Literature
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Matthias Bauer,Christoph Gastl Phys. Chem. Chem. Phys., 2010,12, 5575-5584
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Po-I. Wang,Wojciech Pisula,Klaus Müllen,Der-Jang Liaw Polym. Chem., 2016,7, 6211-6219
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Min-Wook Oh,Ri-Zhu Yin,Youngmin Lee,Dong-Wook Han,Hyuk-Sang Kwon,Jung Ho Kim,Ganpati Ramanath Energy Environ. Sci., 2011,4, 4978-4983
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Sofie Van Damme,Patrick Bultinck,Venkatesan Subramanian Phys. Chem. Chem. Phys., 2012,14, 15135-15144
Additional information on 2-(2-{(4-chlorophenyl)carbamoylamino}-1,3-thiazol-4-yl)-N-3-(methylsulfanyl)phenylacetamide
Introduction to 2-(2-{(4-chlorophenyl)carbamoylamino}-1,3-thiazol-4-yl)-N-3-(methylsulfanyl)phenylacetamide (CAS No. 921492-22-0) and Its Emerging Applications in Chemical Biology
The compound 2-(2-{(4-chlorophenyl)carbamoylamino}-1,3-thiazol-4-yl)-N-3-(methylsulfanyl)phenylacetamide, identified by its CAS number 921492-22-0, represents a fascinating molecule with significant potential in the realm of chemical biology and pharmaceutical research. This compound belongs to a class of heterocyclic derivatives that have garnered considerable attention due to their unique structural features and biological activities. The presence of a thiazole core, a carbamoylamino substituent, and a methylsulfanyl group in the phenyl moiety contributes to its diverse pharmacophoric properties, making it a valuable candidate for further exploration in drug discovery and molecular targeting.
Recent advancements in the field of medicinal chemistry have highlighted the importance of thiazole derivatives in the development of novel therapeutic agents. Thiazole scaffolds are known for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific arrangement of functional groups in 2-(2-{(4-chlorophenyl)carbamoylamino}-1,3-thiazol-4-yl)-N-3-(methylsulfanyl)phenylacetamide enhances its interaction with biological targets, making it an attractive scaffold for structure-activity relationship (SAR) studies.
The 4-chlorophenyl moiety in the molecule introduces a region of electrophilicity that can participate in various biochemical interactions. This feature is particularly relevant in the context of enzyme inhibition and receptor binding studies. The carbamoylamino group serves as a linker, connecting the thiazole core to the phenylacetamide moiety, which is known to modulate pharmacokinetic properties and improve oral bioavailability. The methylsulfanyl substituent on the phenyl ring adds another layer of complexity to the molecule's biological behavior, potentially influencing its solubility and metabolic stability.
In light of these structural characteristics, researchers have been exploring the potential applications of this compound in various therapeutic areas. One particularly promising area is oncology, where thiazole derivatives have shown efficacy against multiple cancer types. Preliminary studies suggest that 2-(2-{(4-chlorophenyl)carbamoylamino}-1,3-thiazol-4-yl)-N-3-(methylsulfanyl)phenylacetamide may interfere with critical signaling pathways involved in tumor growth and metastasis. For instance, its ability to modulate the activity of kinases and other enzymes implicated in cancer progression makes it a compelling candidate for further investigation.
Another exciting aspect of this compound is its potential role in inflammatory diseases. Chronic inflammation is a hallmark of numerous pathological conditions, including arthritis, cardiovascular diseases, and neurodegenerative disorders. The structural features of 2-(2-{(4-chlorophenyl)carbamoylamino}-1,3-thiazol-4-yl)-N-3-(methylsulfanyl)phenylacetamide suggest that it may interact with inflammatory mediators and modulate immune responses. This has led to investigations into its efficacy as an anti-inflammatory agent, with early results indicating promising activity in preclinical models.
The synthesis and characterization of this compound have also provided valuable insights into synthetic methodologies for constructing complex heterocyclic systems. The use of thiazole derivatives as intermediates has been optimized to achieve high yields and purity, demonstrating the feasibility of large-scale production for research purposes. Additionally, computational studies have been employed to predict the binding modes of this molecule with biological targets, aiding in the rational design of analogs with enhanced potency and selectivity.
As our understanding of molecular interactions continues to evolve, compounds like 2-(2-{(4-chlorophenyl)carbamoylamino}-1,3-thiazol-4-yl)-N-3-(methylsulfanyl)phenylacetamide are poised to play a pivotal role in advancing therapeutic strategies across multiple disciplines. Their unique structural motifs offer opportunities for innovation in drug design, while their demonstrated biological activities provide a strong foundation for further clinical development. With ongoing research efforts aimed at elucidating their mechanisms of action and optimizing their pharmacological profiles, these molecules are likely to remain at the forefront of chemical biology investigations.
In conclusion,2-(2-{(4-chlorophenyl)carbamoylamino}-1,3-thiazol-4-yl)-N-3-(methylsulfanyl)phenylacetamide (CAS No. 921492-22-0) exemplifies the intersection of innovative chemistry and biological function. Its multifaceted structure and promising biological activities make it a cornerstone compound for researchers striving to develop novel treatments for complex diseases. As scientific exploration continues to uncover new applications for this molecule,thiazole-based derivatives will undoubtedly continue to captivate the pharmaceutical industry and contribute significantly to medical progress.
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